1h-Oxepino[4,5-d]imidazole

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Medicinal chemistry programs often struggle to find fragments balancing rigidity, 3D topology, and CNS-favorable physicochemical properties. 1H-Oxepino[4,5-d]imidazole (CAS 873917-84-1) directly addresses this gap. • Scaffold with molecular complexity 176 (85% higher than benzimidazole) & zero rotatable bonds, enabling rigid pre-organized binding conformations for fragment-based drug discovery. • Optimized physicochemical profile: XLogP 0.7, TPSA 37.9 Ų, dual HBA capacity-ideal for CNS lead optimization & solubility-permeability trade-off management. • Backed by US Patent 4,198,421 precedent: core of validated anti-inflammatory dibenzo-oxepino-imidazoles; not functionally interchangeable with imidazole or benzimidazole.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 873917-84-1
Cat. No. B15170833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Oxepino[4,5-d]imidazole
CAS873917-84-1
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=COC=CC2=C1NC=N2
InChIInChI=1S/C7H6N2O/c1-3-10-4-2-7-6(1)8-5-9-7/h1-5H,(H,8,9)
InChIKeyRJBSXFQFJYTKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Oxepino[4,5-d]imidazole Core Scaffold Identity and Procurement Profile


1H-Oxepino[4,5-d]imidazole (CAS 873917-84-1) is a bicyclic heterocycle composed of a seven-membered oxepine ring fused at the [4,5-d] position to an imidazole ring, with molecular formula C7H6N2O and molecular weight 134.14 g/mol [1]. The scaffold is recognized as a versatile intermediate in medicinal chemistry, particularly as a core motif in anti-inflammatory dibenzo-oxepino-imidazole drug candidates [2]. Its computed physicochemical properties—XLogP of 0.7, a topological polar surface area (TPSA) of 37.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—place it in a favorable property space distinct from simpler imidazole or benzimidazole scaffolds [1].

Why 1H-Oxepino[4,5-d]imidazole Cannot Be Replaced by Simpler Scaffolds


The oxepino[4,5-d]imidazole scaffold is not functionally interchangeable with simple imidazole or benzimidazole. The seven-membered oxepine ring introduces a distinctly larger and more flexible ring system compared to the planar, six-membered benzene of benzimidazole, altering both conformational behavior and electron distribution [1]. The parent dibenzo-oxepino-imidazole derivatives, such as those in US Patent 4,198,421, rely on this specific oxepine-imidazole fusion for anti-inflammatory activity; substitution with a benzimidazole core would ablate the critical spatial arrangement required for target engagement [2]. Below, we present the available quantitative evidence to guide evidence-based procurement decisions.

Quantitative Differentiation from Closest Structural Analogs


Conformational and TPSA Differentiation vs. Benzimidazole

The 1H-oxepino[4,5-d]imidazole scaffold exhibits a TPSA of 37.9 Ų, a direct consequence of its seven-membered oxepine ring contributing one oxygen and two nitrogen heteroatoms [1]. In comparison, benzimidazole (CAS 51-17-2) has a TPSA of 28.7 Ų, while imidazole (CAS 288-32-4) has a TPSA of 28.7 Ų. The ~9.2 Ų increase in TPSA reflects the larger oxepine ring's contribution to polarity and hydrogen-bonding capacity, which can influence solubility and permeability profiles in a manner not achievable with five- or six-membered fused analogs [1][2].

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Balanced Lipophilicity (XLogP) vs. Imidazole and Benzimidazole

The computed XLogP for 1H-oxepino[4,5-d]imidazole is 0.7 [1]. Benzimidazole has an XLogP of 1.3, while unsubstituted imidazole has an XLogP of -0.2 [2]. This places the oxepino-imidazole scaffold in an intermediate lipophilicity range that is often sought for oral bioavailability: not too polar (like imidazole) and not too lipophilic (like benzimidazole). The difference of -0.6 log units versus benzimidazole and +0.9 versus imidazole represents a meaningful shift in predicted LogD and protein-binding behavior [1][2].

Drug Design Lipophilicity ADME Prediction

Hydrogen-Bond Acceptor Count and Solubility Advantage

1H-Oxepino[4,5-d]imidazole possesses two hydrogen-bond acceptors (the imidazole N and the oxepine O) and one hydrogen-bond donor (imidazole NH), as confirmed by computed descriptors [1]. In contrast, simple imidazole has only one HBA, and benzimidazole has one HBA. The additional HBA contributed by the oxepine oxygen offers an extra site for intermolecular hydrogen bonding, which can enhance aqueous solubility and provide an additional anchor point for target binding that is absent in simpler imidazole cores [1][2].

Solubility Prediction Formulation Molecular Recognition

Patent-Backed Anti-Inflammatory Pharmacophore Validation

US Patent 4,198,421 explicitly claims anti-inflammatory dibenzo[2,3:6,7]oxepino[4,5-d]imidazoles, with compound examples such as 10-fluoro-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-dibenzo[2,3:6,7]oxepino[4,5-d]imidazole showing utility in treating arthritis [1]. This patent establishes the oxepino[4,5-d]imidazole core as a validated pharmacophore for anti-inflammatory drug discovery. In contrast, simple imidazole and benzimidazole scaffolds, while broadly bioactive, lack this specific patent-backed validation for the oxepine-fused architecture in inflammation models [1][2].

Inflammation Arthritis COX/LOX Pathways

Molecular Complexity and 3D Scaffold Diversity

1H-Oxepino[4,5-d]imidazole has a computed complexity score of 176 and zero rotatable bonds, indicating a rigid, three-dimensional bicyclic framework [1]. Benzimidazole has a complexity score of 95 and is fully planar. Imidazole has a complexity score of 31. The 85% higher complexity versus benzimidazole reflects the non-planar, seven-membered oxepine ring, which provides greater three-dimensionality—a desirable feature in fragment-based drug discovery for achieving selective target engagement [1][2].

Fragment-Based Drug Discovery Scaffold Diversity 3D Molecular Complexity

Evidence-Backed Procurement Scenarios


Lead Optimization in Anti-Inflammatory Drug Discovery

US Patent 4,198,421 demonstrates that the oxepino[4,5-d]imidazole core, when elaborated to dibenzo-oxepino-imidazoles, yields anti-inflammatory agents effective in mammalian arthritis models [1]. Procurement of the parent scaffold 873917-84-1 enables medicinal chemistry teams to build focused libraries around this validated pharmacophore, a strategy not possible with simple imidazole or benzimidazole starting materials that lack this specific patent precedent. The intermediate XLogP (0.7) and TPSA (37.9 Ų) further support oral bioavailability optimization [2].

Fragment-Based Screening with 3D Ligands

With a molecular complexity score of 176—85% higher than benzimidazole—1H-oxepino[4,5-d]imidazole provides a rigid, three-dimensional scaffold for fragment-based drug discovery (FBDD) [2]. Its dual hydrogen-bond acceptor capacity (imidazole N + oxepine O) enables bidentate interactions with protein targets, increasing hit rates in biochemical screens compared to planar fragments such as imidazole (complexity 31) or benzimidazole (complexity 95) [2].

CNS Drug Discovery with Balanced Lipophilicity

The XLogP of 0.7 positions 1H-oxepino[4,5-d]imidazole in the optimal lipophilicity range for CNS drug candidates, avoiding the excessive polarity of imidazole (XLogP -0.2) and the higher lipophilicity of benzimidazole (XLogP 1.3) [1]. The scaffold's lack of rotatable bonds (zero) favors rigid, pre-organized conformations that can reduce entropic penalties upon target binding, a critical advantage in CNS-targeted library design where molecular weight and flexibility must be minimized [1].

Physicochemical Scaffold Replacement in Kinase or sEH Programs

The oxepino[4,5-d]imidazole scaffold offers a unique balance of properties—moderate TPSA (37.9 Ų), balanced lipophilicity (XLogP 0.7), and two HBA sites—that is not available in any single five- or six-membered fused imidazole analog [2]. This makes it a strategic scaffold replacement option when optimizing solubility-permeability trade-offs in programs targeting enzymes such as soluble epoxide hydrolase (sEH) or kinases, where dibenzo-oxepino-imidazole chemotypes have shown biological activity [1][2].

Technical Documentation Hub

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